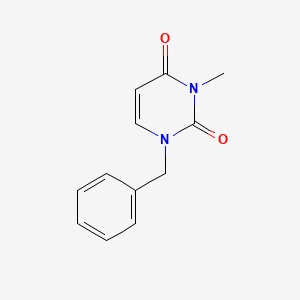
1-BENZYL-3-METHYLURACIL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BENZYL-3-METHYLURACIL is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 3, and two keto groups at positions 2 and 4 of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-METHYLURACIL typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
1-BENZYL-3-METHYLURACIL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
Medicinal Chemistry
Antiviral Activity
1-Benzyl-3-methyluracil and its derivatives have been extensively studied for their antiviral properties, particularly against HIV-1. Research indicates that certain derivatives exhibit potent inhibitory effects on HIV-1 reverse transcriptase, which is crucial for viral replication.
- Case Study: Anti-HIV Activity
A study synthesized various this compound derivatives, including 6-amino and 6-azido substitutions. These compounds demonstrated significant anti-HIV activity with half-maximal effective concentration (EC50) values as low as 0.067 µM, indicating strong potential as anti-HIV agents . The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position enhance antiviral efficacy by optimizing interactions with the target enzyme .
| Compound Name | EC50 (µM) | Selectivity Index |
|---|---|---|
| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.081 | 679 |
| 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | 658 |
Enzyme Inhibition
Acetylcholinesterase Inhibition
Another area of application for this compound derivatives is in the inhibition of acetylcholinesterase (AChE). Some synthesized derivatives have shown remarkable selectivity and potency as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s.
- Case Study: AChE Inhibitors
Research has highlighted the potential of certain uracil derivatives to penetrate the blood-brain barrier and inhibit AChE effectively. For instance, a derivative was found to improve working memory in animal models while significantly reducing β-amyloid plaques associated with Alzheimer's disease .
Chemical Synthesis
Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic chemistry.
作用机制
The mechanism of action of 1-BENZYL-3-METHYLURACIL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
1-Benzyl-3-methyluracil: Similar structure but lacks one keto group.
1-Benzyl-3-methylthymine: Contains a methyl group at position 5 instead of a hydrogen atom.
1-Benzyl-3-methylcytosine: Contains an amino group at position 4 instead of a keto group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61686-79-1 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-benzyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13-11(15)7-8-14(12(13)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI 键 |
OSKCTFCFDFVEQE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2 |
规范 SMILES |
CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















